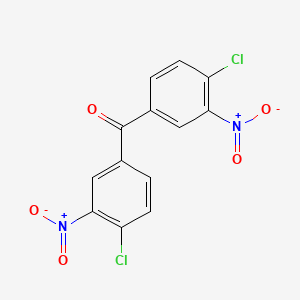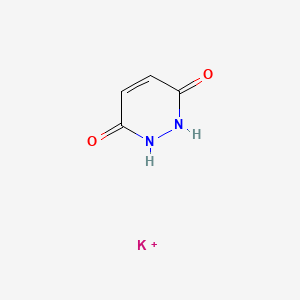
Maleic hydrazide potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic hydrazide potassium salt: is a plant growth regulator widely used in agriculture. It is known for its ability to inhibit plant cell division, which helps control unwanted growth in various crops. The compound is particularly effective in preventing sprouting in stored potatoes and onions, as well as controlling sucker growth in tobacco plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleic hydrazide potassium salt is synthesized by reacting maleic anhydride with hydrazine hydrate in the presence of a catalyst such as trifluoromethane sulfonic acid lanthanum. The reaction is carried out at a temperature range of 30-40°C for 30 minutes, followed by heating to 90-100°C for 5 hours. The product is then neutralized with sodium hydroxide and filtered to obtain maleic hydrazide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Maleic hydrazide potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with dienes to form crystalline derivatives at low temperatures .
Common Reagents and Conditions:
Oxidation: Mild oxidation produces compounds that react instantly with dienes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions with various reagents to form new derivatives.
Major Products Formed: The major products formed from these reactions include crystalline derivatives and substituted compounds that have different applications in agriculture and industry .
Scientific Research Applications
Chemistry: Maleic hydrazide potassium salt is used as a precursor in the synthesis of various organic compounds. Its ability to undergo multiple reactions makes it a valuable reagent in organic chemistry .
Biology: In biological research, the compound is used to study cell division and growth regulation. Its inhibitory effects on cell division provide insights into the mechanisms of plant growth and development .
Industry: The compound is extensively used in agriculture to control unwanted growth in crops. It is applied to the foliage of potatoes, onions, garlic, and carrots to prevent sprouting during storage. It is also used to control sucker growth in tobacco plants .
Mechanism of Action
Maleic hydrazide potassium salt exerts its effects by inhibiting plant cell division. It is absorbed by the leaves and roots of plants and translocated to tissues where cell division occurs. The compound interferes with the synthesis of nucleic acids, thereby preventing the formation of new cells .
Comparison with Similar Compounds
Diethanolamine salt of maleic hydrazide (DEA-MH): Another form of maleic hydrazide used in agriculture.
Flumetralin: A plant growth regulator used to control sucker growth in tobacco.
Butralin: Another plant growth regulator with similar applications.
Uniqueness: Maleic hydrazide potassium salt is unique due to its high water solubility, which allows it to penetrate plant tissues more efficiently compared to other forms of maleic hydrazide. This property makes it particularly effective in agricultural applications .
Properties
CAS No. |
28382-15-2 |
|---|---|
Molecular Formula |
C4H3KN2O2 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
potassium;1H-pyridazin-2-ide-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
InChI Key |
XVTMKRCXKIHJQK-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)NNC1=O.[K+] |
Canonical SMILES |
C1=CC(=O)[N-]NC1=O.[K+] |
Related CAS |
28382-15-2 51542-52-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



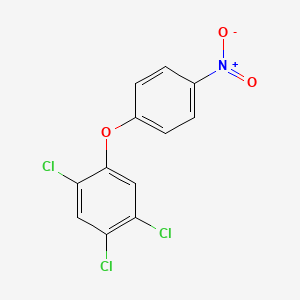

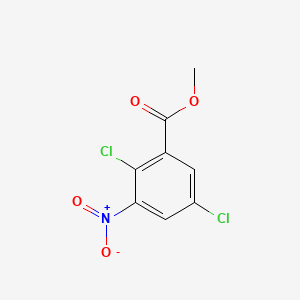



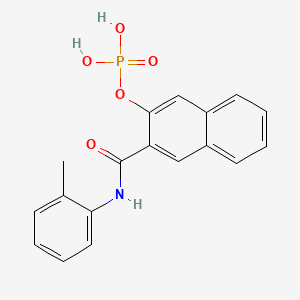
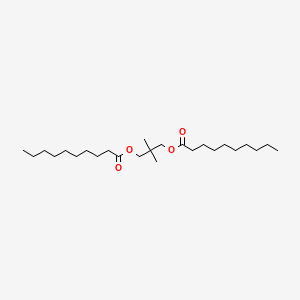
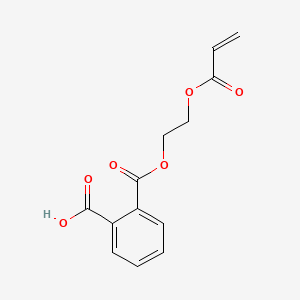
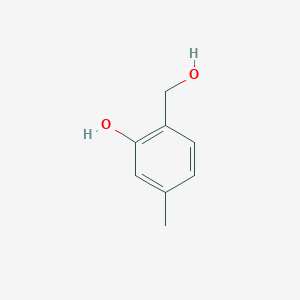

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
